2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole
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Overview
Description
2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including methoxy, methyl, and sulfanyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers, dyes, and coatings
Mechanism of Action
The mechanism of action of 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE include other heterocyclic compounds with similar functional groups, such as:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Imidazole derivatives: Widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C26H26N4O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
7-(benzotriazol-2-yl)-2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C26H26N4O2S/c1-15(2)19-13-18(17(4)12-24(19)31-5)14-33-26-27-22-10-16(3)11-23(25(22)32-26)30-28-20-8-6-7-9-21(20)29-30/h6-13,15H,14H2,1-5H3 |
InChI Key |
URUJIHNOTKCAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC5=CC(=C(C=C5C)OC)C(C)C |
Origin of Product |
United States |
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